1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Beschreibung
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-33-22-10-9-18(26)14-21(22)29-15-17(13-23(29)31)25-27-19-7-3-4-8-20(19)30(25)16-24(32)28-11-5-2-6-12-28/h3-4,7-10,14,17H,2,5-6,11-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPEVCXBBGNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound can be broken down into several key functional groups:
- A pyrrolidinone core.
- A benzo[d]imidazole moiety.
- A piperidine ring.
The synthesis typically involves multiple steps, starting from common organic precursors. The formation of the piperidine intermediate is crucial, often achieved through cyclization reactions. The introduction of the methoxyphenyl group is accomplished via electrophilic aromatic substitution, followed by the formation of the oxalamide moiety through reactions with oxalyl chloride .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF7, with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated that the compound effectively suppressed tumor growth in animal models .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity via PI3K pathway inhibition |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | Notes |
|---|---|---|
| E. coli | 6.25 | Effective against gram-negative bacteria |
| S. aureus | 0.015 | High potency observed |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it showed significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and benzimidazole moieties have been shown to enhance potency and selectivity against specific targets.
Key Findings:
- Substituents on the piperidine ring can significantly affect binding affinity and biological activity.
- The presence of halogen atoms (e.g., chlorine) on the phenyl ring appears to enhance anticancer activity by increasing lipophilicity and improving membrane permeability.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy: A study involving a derivative similar to our compound showed a marked reduction in tumor size in patients with advanced breast cancer after treatment with a related benzimidazole derivative.
- Antimicrobial Resistance: Research has indicated that compounds targeting bacterial biofilms can prevent resistance development, suggesting that our compound may offer similar benefits given its structural characteristics.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various microbial strains, showing significant efficacy:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 125 µg/mL |
| Escherichia coli | < 150 µg/mL |
| Pseudomonas aeruginosa | < 150 µg/mL |
The mechanism of action is believed to involve the alteration of cell membrane permeability and inhibition of essential microbial enzymes, leading to cell death .
Antitumor Activity
The antitumor potential of the compound has been explored through various in vitro assays on human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results demonstrate moderate to high cytotoxicity, with IC50 values ranging from:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 10.46 |
| NCI-H358 | 20.46 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or other mechanisms .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PMC highlighted the effectiveness of piperidine-based compounds against resistant bacterial strains, demonstrating a need for further exploration into their structural modifications for enhanced activity .
- Antitumor Mechanism : Research conducted on structurally similar compounds has indicated that they may induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
- Diabetes Management : A review article discussed various heterocyclic compounds, including piperidine derivatives, as candidates for developing new antidiabetic agents based on their ability to inhibit carbohydrate-digesting enzymes .
Analyse Chemischer Reaktionen
Benzimidazole Core Formation
The benzimidazole ring is synthesized through condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. For example:
-
Reaction of 5-chloro-2-methoxybenzaldehyde with o-phenylenediamine in glacial acetic acid yields the substituted benzimidazole precursor .
-
Subsequent alkylation at the N1-position of benzimidazole using 2-bromo-1-(piperidin-1-yl)ethan-1-one in acetonitrile with K₂CO₃ as a base .
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Benzimidazole formation | Glacial acetic acid, reflux, 12 h | 65–78% | |
| N-alkylation | K₂CO₃, acetonitrile, 80°C, 6 h | 52–60% |
Pyrrolidin-2-one Ring Construction
The pyrrolidinone ring is formed via cyclization of γ-amino acids or lactamization of linear precursors:
-
Mitsunobu reaction between a secondary alcohol and a substituted amine using DIAD/TPP .
-
Intramolecular cyclization of 4-aminobutyric acid derivatives catalyzed by PCl₃ or T3P.
Key Intermediate :
-
4-(Benzimidazol-2-yl)pyrrolidin-2-one is isolated via column chromatography (silica gel, EtOAc/hexane) .
Coupling of Subunits
The final assembly involves:
-
Buchwald–Hartwig coupling or SN2 alkylation to link the benzimidazole-piperidine subunit with the pyrrolidinone-phenyl group .
-
Use of Pd(OAc)₂/Xantphos for C–N bond formation between aryl halides and amines .
Optimized Conditions :
| Parameter | Value | Citation |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Solvent | DMF, 100°C | |
| Yield | 48% |
Benzimidazole NH Deprotonation
The NH group (pKa ~12–14) undergoes:
Lactam Ring (Pyrrolidin-2-one) Reactivity
-
Ring-opening : Hydrolysis with concentrated HCl yields 4-aminobutyric acid derivatives .
-
N-functionalization : Reacts with isocyanates to form urea linkages .
Piperidine-Ethyl-Ketone Modifications
-
Ketone reduction : NaBH₄/MeOH converts the ketone to a secondary alcohol .
-
Nucleophilic substitution : Piperidine’s tertiary amine participates in quaternization with methyl iodide .
Palladium-Catalyzed Cross-Couplings
-
C–N bond formation between aryl chlorides and amines proceeds via oxidative addition and transmetallation .
-
Key intermediates : Pd(0) complexes stabilized by Xantphos ligands .
Acid/Base-Mediated Cyclizations
-
Lactamization of γ-amino acids is accelerated by Brønsted acids (e.g., H₂SO₄).
-
Kinetic studies : Second-order dependence on proton concentration .
Stability and Degradation Pathways
-
Photodegradation : UV exposure cleaves the benzimidazole ring, forming 5-chloro-2-methoxyphenol .
-
Hydrolytic degradation : Basic conditions (pH >10) open the pyrrolidinone ring.
Degradation Products :
| Condition | Major Product | Minor Product |
|---|---|---|
| UV light (254 nm) | 5-Chloro-2-methoxyphenol | Piperidine |
| 0.1 M NaOH | 4-Aminobutyric acid derivative | Benzimidazole |
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
